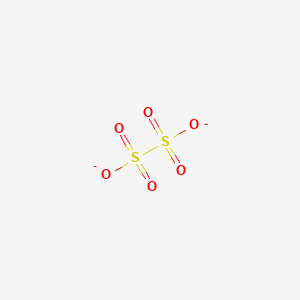

Dithionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

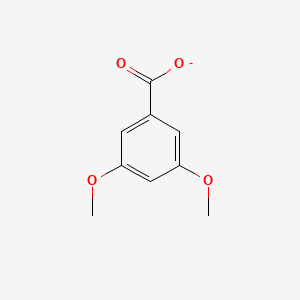

Dithionate(2-) is a sulfur oxoanion and a sulfur oxide. It is a conjugate base of a dithionate(1-).

Scientific Research Applications

Analytical Chemistry and Environmental Monitoring

Dithionate ion has been highlighted for its significant role in analytical chemistry, especially in isotachophoresis, a technique used for the separation and analysis of ions. The ion's higher effective mobility compared to the chloride ion allows for the direct and simultaneous isotachophoretic determination of chloride and other anions, proving useful in the analysis of waste water and drinking water (Meissner, Eisenbeiss, & Jastorff, 1999). The unique physico-chemical properties of dithionate also make it a cornerstone in the study of atmospheric environmental chemistry, especially in the context of the iron(III)-catalyzed autoxidation of sulfur(IV)-oxides leading to the formation of dithionate (Brandt & Eldik, 1997).

Reaction Kinetics and Chemical Analysis

The kinetic behavior of dithionate ion has been extensively studied, particularly its disproportionation and reactions with oxidizing agents. Despite its inert nature at room temperature, dithionate ion participates in a range of redox reactions, often requiring elevated temperatures to observe significant reaction rates. Its reactions are unique in that they are zeroth-order with respect to the oxidizing agent, indicating a specific reaction mechanism involving disproportionation and subsequent oxidation of sulfur(IV) formed (Lente & Fábián, 2004).

Material Science and Dosimetry

In material science, dithionate compounds, particularly polycrystalline formates and dithionates, have shown promise as materials for electron paramagnetic resonance (EPR) dosimetry. These materials yield large amounts of stable radiation-induced radicals and display a linear dose response, making them potentially up to 10 times as sensitive as the commonly used L-alpha-alanine in dosimetry applications. Their rapid spin relaxation rates allow for high microwave power during EPR acquisition, improving the sensitivity of the measurement (Lund et al., 2005).

Chemical Separation and Metal Analysis

Dithionate has been used as a chelator in separation systems for the determination of trace metals in biological samples. It has shown to have a strong chelating ability, facilitating the separation of alkali and alkaline earth elements from trace metals without the interference of competing metals. This property of dithionate enhances its applicability in multi-element detection with better analytical performance compared to other chelators (Shu-yu, Zhifeng, & Huaming, 2002).

properties

CAS RN |

14781-81-8 |

|---|---|

Product Name |

Dithionate |

Molecular Formula |

O6S2-2 |

Molecular Weight |

160.13 g/mol |

InChI |

InChI=1S/H2O6S2/c1-7(2,3)8(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |

InChI Key |

RMGVZKRVHHSUIM-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)S(=O)(=O)[O-] |

Canonical SMILES |

[O-]S(=O)(=O)S(=O)(=O)[O-] |

Other CAS RN |

14781-81-8 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

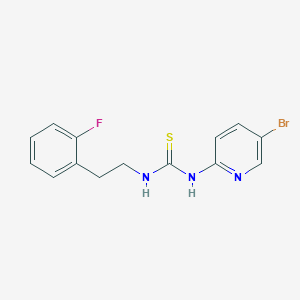

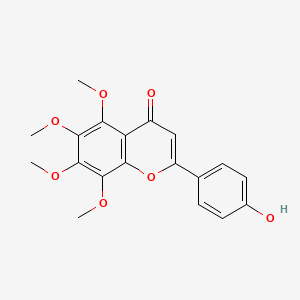

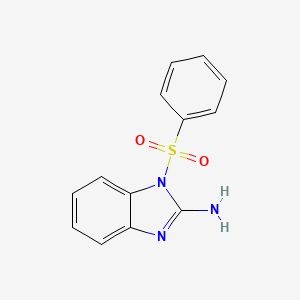

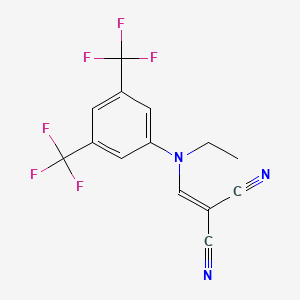

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,10S)-8-acetyl-10-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B1226721.png)

![9-(3,4-Dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B1226722.png)

![Cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid](/img/structure/B1226724.png)

![5-[(4-Chlorophenyl)-oxomethyl]-4-hydroxy-6-[5-(2-nitrophenyl)-2-furanyl]-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B1226727.png)

![N-[[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B1226733.png)

![(1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B1226736.png)